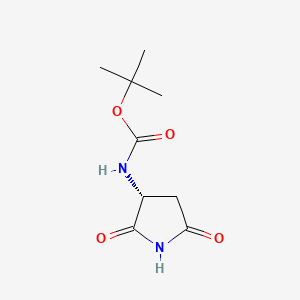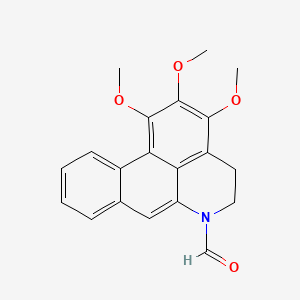
Dehidroformouregine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dehydroformouregine is a naturally occurring organic compound belonging to the indole class of compounds. It is a colorless to pale yellow solid that is insoluble in water but soluble in organic solvents such as ethanol and ether . Dehydroformouregine is widely used in traditional Chinese medicine and has been found to possess various pharmacological activities, including anti-inflammatory, antioxidant, antibacterial, antitumor, and immunomodulatory effects .
Aplicaciones Científicas De Investigación
Dehydroformouregine has a wide range of scientific research applications. In chemistry, it is used as a reference standard for the identification and quantification of related compounds . In biology, dehydroformouregine has been studied for its potential as an antibacterial and antifungal agent . It has shown dose-dependent effects against various pathogens, including Botrytis cinerea and Septoria tritici . In medicine, dehydroformouregine has been investigated for its potential anticancer properties, particularly against human cancer cell lines such as PC-3 and HT-29 . Additionally, dehydroformouregine has been explored for its immunomodulatory effects, making it a potential candidate for the treatment of immune-related disorders .
Mecanismo De Acción
Target of Action
Dehydroformouregine is a naturally occurring organic compound that belongs to the class of indole alkaloids
Mode of Action
These interactions can lead to changes in cellular signaling pathways, gene expression, or cellular metabolism .
Biochemical Pathways
Indole alkaloids are known to influence a wide range of biochemical pathways, including those involved in neurotransmission, cell growth and differentiation, and immune response .
Pharmacokinetics
It’s known that the pharmacokinetic properties of a compound can significantly impact its bioavailability and therapeutic efficacy .
Result of Action
Dehydroformouregine has been found to exhibit various pharmacological activities. Research suggests that it possesses anti-inflammatory, antioxidant, antimicrobial, antitumor, and immunomodulatory effects . It has also been found to have protective effects on the cardiovascular system, nervous system, and metabolic system .
Action Environment
The action, efficacy, and stability of Dehydroformouregine can be influenced by various environmental factors. For instance, the compound’s solubility in water and organic solvents can affect its absorption and distribution in the body . Additionally, factors such as pH and temperature can influence the compound’s stability and activity .
Métodos De Preparación
Dehydroformouregine is typically extracted from plants, particularly from the Piper nigrum species . The extraction process often involves the use of organic solvents such as ethyl acetate to extract the compound from the plant material . In the laboratory, dehydroformouregine can be synthesized through a series of chemical reactions involving the starting material 4,5-dihydro-1,2,3-trimethoxy-6H-dibenzo[de,g]quinoline-6-carboxaldehyde . The synthetic route involves several steps, including the formation of the quinoline ring system and subsequent functionalization to introduce the desired substituents .
Análisis De Reacciones Químicas
Dehydroformouregine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of dehydroformouregine can lead to the formation of quinoline derivatives, while reduction can yield dihydroquinoline compounds .
Comparación Con Compuestos Similares
Dehydroformouregine is structurally similar to other indole alkaloids, such as dehydronornuciferine and O-methyldehydroisopiline . it is unique in its specific pharmacological profile and the range of biological activities it exhibits . Unlike other indole alkaloids, dehydroformouregine has been found to possess a broader spectrum of antimicrobial and anticancer activities . Additionally, its immunomodulatory effects distinguish it from other related compounds, making it a valuable candidate for further research and development .
Propiedades
IUPAC Name |
14,15,16-trimethoxy-10-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,8,13(17),14-heptaene-10-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO4/c1-23-18-14-8-9-21(11-22)15-10-12-6-4-5-7-13(12)17(16(14)15)19(24-2)20(18)25-3/h4-7,10-11H,8-9H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFDBXVVOEUJCDS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C2C3=CC=CC=C3C=C4C2=C1CCN4C=O)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the antifungal activity of Dehydroformouregine isolated from Piper sarmentosum?
A1: Dehydroformouregine demonstrated a dose-dependent inhibitory effect against the fungal pathogen Botrytis cinerea. At concentrations ranging from 1.5 to 125 µM, it inhibited the growth of B. cinerea by over 80%. [] This suggests its potential as a lead compound for developing new antifungal agents.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
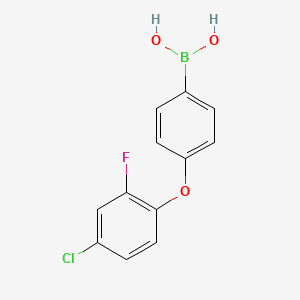
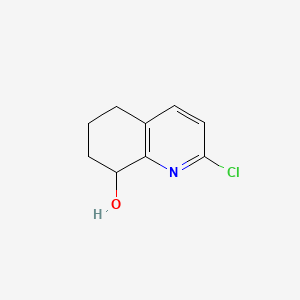

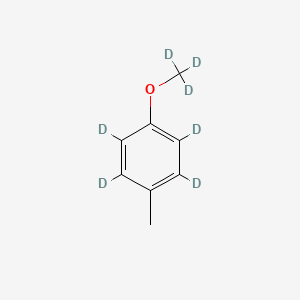
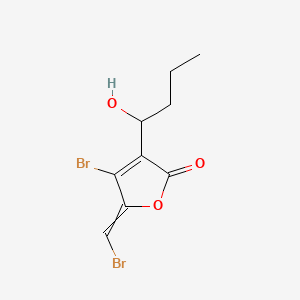
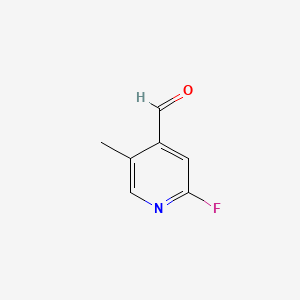
![4,7-Dibromobenzo[d]thiazol-2-amine](/img/structure/B597655.png)
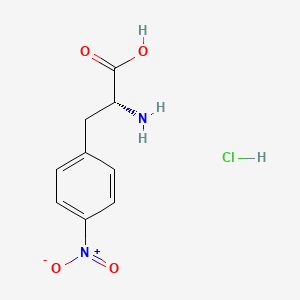
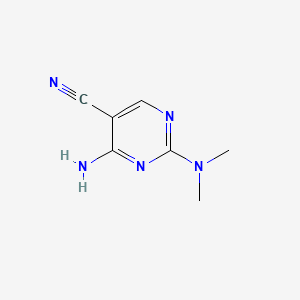
![4,7-Bis(5-bromothiophen-2-yl)-2-octyl-2H-benzo[d][1,2,3]triazole](/img/structure/B597662.png)
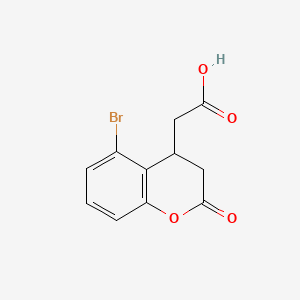
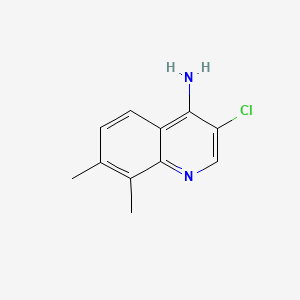
![(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)acetic acid](/img/structure/B597665.png)
